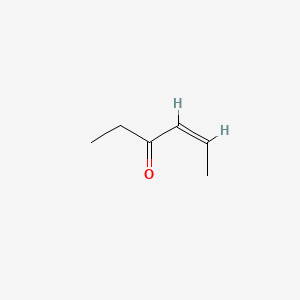

4-Hexen-3-one, (4Z)-

Description

Nomenclature and Stereoisomeric Context of (4Z)-4-Hexen-3-one

The systematic naming of (4Z)-4-Hexen-3-one follows the IUPAC rules of nomenclature. The name "hex" indicates a six-carbon chain. The "-en-" at position 4 signifies a carbon-carbon double bond between the fourth and fifth carbon atoms, while the "-one" at position 3 denotes a ketone functional group. The crucial "(4Z)-" prefix specifies the stereochemistry of the double bond. nih.gov The 'Z' comes from the German word zusammen (together), indicating that the higher-priority substituents on each carbon of the double bond are on the same side. In this case, it refers to the cis-configuration of the alkyl groups around the double bond. nih.govebi.ac.uk

This compound is one of two geometric isomers of 4-hexen-3-one (B1236432). Its counterpart is (4E)-4-Hexen-3-one, the trans-isomer, where 'E' stands for entgegen (opposite). ontosight.aiscbt.com The compound is also commonly referred to by synonyms such as (Z)-hex-4-en-3-one, cis-4-hexen-3-one, and (Z)-4-Hexene-3-one. ebi.ac.uklookchem.comchemspider.com

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (4Z)-hex-4-en-3-one | nih.govebi.ac.ukfishersci.ca |

| Molecular Formula | C₆H₁₀O | nih.govepa.gov |

| Molecular Weight | 98.14 g/mol | nih.govepa.gov |

| CAS Number | 50396-96-8 | nih.govepa.gov |

| Synonyms | cis-4-hexen-3-one, (Z)-4-Hexene-3-one | lookchem.comchemspider.com |

| Boiling Point | 138.5-139 °C at 760 mmHg | lookchem.comthegoodscentscompany.com |

| Density | 0.829-0.89 g/cm³ | lookchem.comontosight.ai |

Significance in Contemporary Organic Chemical Research and Synthesis

(4Z)-4-Hexen-3-one, as a member of the cis-enone family, holds particular value in modern organic synthesis. Such compounds are recognized as versatile intermediates. acs.orgnih.gov Research has shown that (4Z)-4-Hexen-3-one can be used as a precursor in the synthesis of various pharmaceuticals and agrochemicals. ontosight.ai Its structure is also a target of interest for its potential biological activities, with related enones being studied for antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai

The synthesis of (4Z)-4-Hexen-3-one and related cis-enones is an area of active research. Methods include the catalytic dehydration of 4-hydroxy-3-hexanone. google.com The reactivity of the cis-enone functionality is exploited in various transformations. For instance, a significant development has been the first catalytic enantioselective synthesis of cis-epoxyketones from cis-enones, expanding the synthetic utility of this class of molecules. acs.org This specific enone can serve as a starting material for downstream products such as 4,5-epoxyhexan-3-one. lookchem.com The rich chemistry of the s-cis enone system allows it to be subjected to various synthetic transformations leading to diverse and complex molecular skeletons. acs.org

Historical Perspectives on Enone Investigations Relevant to (4Z)-4-Hexen-3-one

The study of enones has a long history, with foundational discoveries paving the way for research into specific isomers like (4Z)-4-Hexen-3-one. One of the earliest significant observations in enone chemistry was the photochemical [2+2] cycloaddition of carvone, first reported in 1908. wikipedia.org This highlighted the unique photoreactivity of the conjugated enone system.

Classic synthetic methods, such as the aldol (B89426) condensation followed by dehydration, have been cornerstones in the formation of α,β-unsaturated ketones for over a century. fiveable.me These foundational reactions provided the initial access to a wide range of enone structures. Over time, research focus shifted towards achieving greater control over the stereochemistry of the newly formed double bond. The synthesis of geometrically pure cis- or trans-isomers became a significant challenge.

Historically, the enantioselective hydrogenation of cyclic enones was considered a difficult problem for homogeneous catalysis. researchgate.net Similarly, achieving stereocontrol in the synthesis of acyclic cis-enones required the development of novel synthetic strategies. Early work on the synthesis of cis-fused enones, often in the complex setting of natural product synthesis like alkaloids, demonstrated both the challenge and the utility of controlling this specific geometry. researchgate.netorgsyn.org The development of methods for synthesizing α,β-unsaturated ketones from precursors like alkynes and aldehydes further broadened the toolkit available to chemists. rsc.org This historical progression from studying the fundamental reactivity of enones to developing highly selective methods for the synthesis of specific isomers like (4Z)-4-Hexen-3-one underscores the continuing evolution of organic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

50396-96-8 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

(Z)-hex-4-en-3-one |

InChI |

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3- |

InChI Key |

FEWIGMWODIRUJM-HYXAFXHYSA-N |

Isomeric SMILES |

CCC(=O)/C=C\C |

Canonical SMILES |

CCC(=O)C=CC |

density |

0.855-0.861 |

physical_description |

Colourless to yellow liquid; pugent, acrid, metallic odour |

solubility |

slightly soluble in water; soluble in oil Miscible at room temperature (in ethanol) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4z 4 Hexen 3 One

Catalytic Dehydration Reactions of Carbonyl-Containing Precursors

A primary route for the industrial production of 4-hexen-3-one (B1236432) involves the catalytic dehydration of 4-hydroxy-3-hexanone. google.com This process addresses challenges of low catalyst activity and high reaction temperatures found in earlier methods. google.compatsnap.com The reaction primarily yields two isomers: 4-hexen-3-one and 2-methyl-1-pentene-3-one. google.comgoogle.com

Dehydration of 4-Hydroxy-3-hexanone: Utilization of WO₃/ZrO₂-SiO₂ and MoO₃/ZrO₂-SiO₂ Catalyst Systems

Research has demonstrated the efficacy of solid acid catalysts, specifically tungsten trioxide (WO₃) or molybdenum trioxide (MoO₃) supported on a zirconium dioxide-silicon dioxide (ZrO₂-SiO₂) composite carrier, for the dehydration of 4-hydroxy-3-hexanone. google.com These catalyst systems are designed to improve activity and allow for lower reaction temperatures compared to previous technologies. google.com The catalyst is prepared using 4-hydroxy-3-hexanone as the raw material, which is brought into contact with the catalyst to produce 4-hexen-3-one. google.comgoogle.com The molar ratio of the metallic components is a critical factor, with a typical ratio for W (or Mo):Zr:Si being in the range of (0.05-0.3):1:(5-50). google.com

Optimization of Reaction Conditions for Z-Stereoselective Formation

The stereoselective formation of the (Z)-isomer is highly dependent on the optimization of reaction parameters. Key variables include reaction temperature and the liquid hourly space velocity (LHSV) of the 4-hydroxy-3-hexanone feedstock. google.com The process is typically carried out at temperatures between 200°C and 450°C, with a liquid mass airspeed of 0.5 to 15 h⁻¹. google.com By fine-tuning these conditions, the catalyst's performance can be maximized to favor the desired product. For instance, one patent describes achieving high catalyst activity at a reaction temperature of 250°C and a liquid air speed of 1 h⁻¹. google.com Another variation using a different catalyst preparation method operated at 290°C with a liquid air speed of 4 h⁻¹. google.com These conditions represent a significant improvement over older methods that required temperatures above 300°C and lower space velocities. google.com

| Catalyst System | Reaction Temperature (°C) | Liquid Hourly Space Velocity (h⁻¹) | Key Catalyst Molar Ratio (W or Mo:Zr:Si) |

|---|---|---|---|

| WO₃/ZrO₂-SiO₂ | 200 - 450 | 0.5 - 15 | (0.05-0.3):1:(5-50) |

| MoO₃/ZrO₂-SiO₂ | 200 - 450 | 0.5 - 15 | (0.05-0.3):1:(5-50) |

Hydrogenation Strategies for Unsaturated Precursors

An alternative synthetic route involves the partial hydrogenation of a more unsaturated precursor. This method's success hinges on the chemoselective and stereoselective reduction of an alkyne functionality without affecting other reducible groups in the molecule.

Selective Hydrogenation of Alkynes (e.g., 2-hexen-5-yn-4-one) for Enone Synthesis

The synthesis of 4-hexen-3-one can be accomplished through the catalytic hydrogenation of 2-hexen-5-yn-4-one. guidechem.com In this process, a catalyst is used to selectively reduce the triple bond (alkyne) to a double bond (alkene), yielding the target enone. A commonly used catalyst for this transformation is palladium supported on calcium carbonate (Pd-CaCO₃), often in a methanol (B129727) solvent. guidechem.com This approach is a direct method for creating the enone structure from an enyne precursor.

Catalyst Design for Stereoselective (Z)-Configuration Retention or Formation

Achieving a high yield of the (Z)-isomer from alkyne hydrogenation requires careful catalyst design. While specific catalysts for the hydrogenation of 2-hexen-5-yn-4-one to the (Z)-enone are not extensively detailed in the provided context, general principles for Z-selective alkyne functionalization are well-established. For instance, nickel-catalyzed reactions have been shown to produce all-carbon tetra-substituted alkenes with exclusive Z-selectivity. researchgate.net The steric and electronic properties of the ligands, such as phosphines, are critical for controlling the regio- and stereochemical outcome. researchgate.net Furthermore, electrochemical, metal-free methods have been developed for the synthesis of 1,4-dicarbonyl Z-alkenes with high stereoselectivity, demonstrating that alternatives to traditional transition-metal catalysis exist for creating Z-configured double bonds. researchgate.net These strategies often involve the generation of a specific vinyl-metal species or a controlled reaction pathway that geometrically favors the formation of the (Z)-product. researchgate.netresearchgate.net

Controlled Oxidation and Carbonyl Coupling Pathways

Building the carbon skeleton through controlled oxidation or carbon-carbon bond-forming reactions provides another versatile set of strategies for synthesizing (4Z)-4-hexen-3-one.

One method involves the controlled oxidation of the corresponding alcohol, 4-hexen-3-ol, to the ketone. ontosight.ai This transformation requires an oxidizing agent that is selective for the secondary alcohol and does not affect the carbon-carbon double bond.

A more complex approach involves carbonyl coupling reactions. A patented process describes the reaction of 2-butanone (B6335102) with acetaldehyde (B116499) in the presence of a specific zinc complex catalyst to produce a mixture containing 4-hexen-3-one. google.com This method co-produces 3-methyl-3-penten-2-one. google.com The process can be designed to recover and reuse the zinc complex catalyst, making it an efficient route for synthesis. google.com

| Reactant 1 | Reactant 2 | Catalyst Type | Primary Products |

|---|---|---|---|

| 2-Butanone | Acetaldehyde | Zinc Complex Catalyst | 4-Hexen-3-one and 3-Methyl-3-penten-2-one |

Aldol-Type Condensations and Related Reactions in Enone Formation

The Aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction that can be used to construct α,β-unsaturated ketones. magritek.com The synthesis of (4Z)-4-Hexen-3-one via this route would typically involve a crossed or mixed aldol reaction between propanal and 2-butanone, followed by dehydration of the resulting β-hydroxy ketone. byjus.comlibretexts.org

This approach presents significant challenges in selectivity:

Regioselectivity: 2-butanone has two sets of α-hydrogens (at C1 and C3). Deprotonation can lead to two different enolates. The kinetically favored enolate is typically formed by removing a proton from the less-substituted methyl group (C1), while the thermodynamically favored enolate results from deprotonation at the methylene (B1212753) group (C3). msu.edu For the synthesis of 4-hexen-3-one, reaction at the C3 position is required.

Chemoselectivity: Four potential products can arise from self-condensation of each reactant and the two possible crossed-condensation products. libretexts.org

Stereoselectivity: The final dehydration step must yield the desired (Z)-isomer over the more stable (E)-isomer.

To overcome these issues, directed aldol reactions using pre-formed enolates are often employed. For instance, 2-butanone can be selectively deprotonated at the C3 position using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures to form the thermodynamic lithium enolate. msu.edu This pre-formed enolate can then be reacted with propanal, which acts solely as the electrophile, thus avoiding self-condensation and ensuring the correct regiochemical outcome. msu.eduwikipedia.org

The stereochemical outcome of the final dehydration is influenced by the reaction conditions. Acid-catalyzed dehydration often proceeds via an E1 or E2 mechanism, while base-catalyzed dehydration occurs through an E1cB mechanism, and conditions can be tuned to favor the formation of the Z-enone, although the E-isomer is often the major product due to thermodynamic stability. libretexts.org

Table 2: Reactants and Products in the Aldol Synthesis of 4-Hexen-3-one

| Enolate Source (Nucleophile) | Carbonyl (Electrophile) | β-Hydroxy Ketone Intermediate | Dehydration Product |

| 2-Butanone | Propanal | 4-Hydroxy-3-methyl-3-hexanone | 3-Methyl-3-hexen-2-one |

| 2-Butanone | Propanal | 4-Hydroxy-3-hexanone | (4E/4Z)-4-Hexen-3-one |

Emerging Synthetic Approaches for Z-configured α,β-Unsaturated Ketones

The selective synthesis of Z-alkenes remains a prominent area of research, with several modern catalytic methods emerging that provide high Z-selectivity in the formation of α,β-unsaturated systems.

One major area of advancement is in modifications of classic olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction , for example, can be tuned to favor Z-olefins. The use of specific phosphonate (B1237965) reagents, such as those with bulky or electron-withdrawing groups like bis(2,2,2-trifluoroethyl)phosphonates, can lead to high Z-selectivity in reactions with aldehydes. researchgate.net Similarly, Peterson olefination using silyl-stabilized carbanions, for example reacting (t-BuO)Ph₂(Si)CH₂CN with aldehydes, has been shown to produce β-monosubstituted α,β-unsaturated cyanides with very high Z-selectivity (Z:E ratios up to >98:2). researchgate.net

Transition-metal catalysis offers another powerful avenue. While many palladium-catalyzed reactions favor the E-isomer, specific ligand and substrate design can achieve Z-selectivity. For example, a gold-catalyzed reaction of propargylic acetates with N-iodosuccinimide can produce α-iodoenones with very good Z-selectivity for aliphatic substrates. organic-chemistry.org Rhodium(I) catalysis has been utilized in a propargyl Claisen rearrangement to synthesize functionalized (E,Z)-dienals, where the Z-stereochemistry of the first double bond is controlled by a six-membered cyclic intermediate. organic-chemistry.org

More recently, iron-catalyzed methods have been developed for preparing (4Z)-alkenoates, demonstrating the potential of earth-abundant metals in stereoselective synthesis. researchgate.net Furthermore, nickel(II) complexes have been designed that can achieve Z-selective semi-transfer hydrogenation of alkynes, providing a route to Z-alkenes which could be precursors to the target ketones. rsc.org

Table 3: Overview of Emerging Z-Selective Synthetic Methods

| Method | Catalyst/Reagent | Substrates | Key Feature |

| Modified HWE Reaction | Bis(2,2,2-trifluoroethyl)phosphonates | Aldehydes, Ketones | High Z-selectivity through reagent control. researchgate.net |

| Peterson Olefination | Silyl-stabilized carbanions | Aldehydes | High Z-selectivity for unsaturated nitriles. researchgate.net |

| Gold-Catalyzed Iodoenone Synthesis | Au(PPh₃)NTf₂ | Propargylic acetates | Good Z-selectivity for aliphatic substrates. organic-chemistry.org |

| Rhodium-Catalyzed Rearrangement | Rh(I) complexes | Propargyl vinyl ethers | Forms (E,Z)-dienals via a cyclic intermediate. organic-chemistry.org |

| Iron-Catalyzed Alkenoate Synthesis | Iron complexes | 1,3-Dichloropropene derivatives | Stereoselective synthesis of Z-alkenoates. researchgate.net |

Mechanistic Organic Chemistry of 4z 4 Hexen 3 One Transformations

Fundamental Reactivity of the α,β-Unsaturated Ketone System

The defining feature of (4Z)-4-hexen-3-one is its conjugated π-system, which involves the C=C double bond and the C=O double bond. This conjugation delocalizes the electron density across the O=C–C=C framework. Resonance analysis reveals that the carbonyl carbon (C3) and the β-carbon (C5) both possess a partial positive charge, making them susceptible to attack by nucleophiles.

Nucleophilic Additions and Conjugate Additions to the Enone Moiety

The dual electrophilic nature of the enone system in (4Z)-4-hexen-3-one allows for two primary modes of nucleophilic attack:

Direct Addition (1,2-Addition): Strong, hard nucleophiles, such as certain organometallic reagents, tend to attack the most electrophilic carbon, which is the carbonyl carbon (C3). This process is known as 1,2-addition and leads to the formation of an alcohol after protonation.

Conjugate Addition (1,4-Addition or Michael Addition): Softer, weaker base nucleophiles—like amines, thiols, or Gilman reagents (lithium dialkylcuprates)—preferentially attack the β-carbon (C5). libretexts.org This is termed conjugate addition or 1,4-addition. The initial attack forms an enolate intermediate, which then tautomerizes to the more stable keto form, resulting in a substituted ketone. libretexts.org The competition between these two pathways is influenced by the nature of the nucleophile and the reaction conditions. For many α,β-unsaturated carbonyls, 1,4-addition is thermodynamically favored because it preserves the stable carbonyl group. libretexts.org

Electrophilic Additions to the Alkene Bond

The electron-rich C=C double bond in (4Z)-4-hexen-3-one is a target for electrophiles. savemyexams.com In a typical electrophilic addition, an electrophile (E+) is attacked by the π electrons of the alkene, forming a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile (Nu-).

The presence of the electron-withdrawing carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene. The carbonyl group's influence also directs the regioselectivity of the addition. According to Markovnikov's rule, the electrophile adds to the carbon atom that results in the more stable carbocation intermediate. In the case of (4Z)-4-Hexen-3-one, the carbocation formed at the α-position (C4) would be destabilized by the adjacent partial positive charge of the carbonyl carbon. Therefore, electrophilic attack is more likely to occur at the β-position (C5), leading to a carbocation at C4.

Kinetics and Mechanisms of Atmospheric Degradation Pathways

As a volatile organic compound (VOC), (4Z)-4-hexen-3-one is subject to degradation in the troposphere, primarily through reactions with photochemically generated oxidants like the hydroxyl radical (OH), chlorine atoms (Cl), and ozone (O₃). ebi.ac.uksigmaaldrich.com These reactions are crucial in determining its atmospheric lifetime and its contribution to the formation of secondary atmospheric pollutants. ebi.ac.uk

Hydroxyl Radical (OH) Initiated Reactions: Determination of Rate Coefficients and Mechanistic Insights

The reaction with the hydroxyl radical is a major atmospheric removal pathway for many VOCs. sci-hub.se Kinetic studies for the reaction of OH radicals with 4-hexen-3-one (B1236432) have been performed using relative rate techniques in environmental chambers. At 298 ± 2 K and atmospheric pressure, a rate coefficient has been determined. ebi.ac.uk The reaction proceeds primarily through the electrophilic addition of the OH radical to the C=C double bond. This addition can occur at either C4 or C5, forming two possible hydroxyalkyl radicals. These radicals then react rapidly with atmospheric oxygen (O₂) to form peroxy radicals, which can undergo further reactions to yield a variety of oxygenated products. The estimated atmospheric lifetime of 4-hexen-3-one with respect to OH radicals is on the order of a few hours, indicating a rapid degradation process. ebi.ac.uk

Chlorine Atom (Cl) Initiated Reactions: Kinetic Studies and Product Formation Analysis

In marine or coastal areas with significant sources of chlorine, reactions with Cl atoms can also be an important degradation pathway. acs.org Like OH radicals, Cl atoms react with 4-hexen-3-one primarily via addition to the double bond. acs.org Kinetic studies have been carried out at 298 ± 2 K and atmospheric pressure to determine the rate coefficient for this reaction. ebi.ac.uk The reaction mechanism is expected to be similar to that with OH, involving the formation of a chloroalkyl radical followed by reaction with O₂ to produce chloro-substituted peroxy radicals. These can then lead to the formation of various chlorinated organic compounds.

Table 1: Experimentally Determined Rate Coefficients for the Gas-Phase Reactions of 4-Hexen-3-one with OH and Cl at 298 K

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |

|---|---|---|---|

| OH Radical | (9.04 ± 2.12) × 10⁻¹¹ | Relative Rate Technique | ebi.ac.uk |

| Cl Atom | (3.00 ± 0.58) × 10⁻¹⁰ | Relative Rate Technique | ebi.ac.uk |

Ozonolysis Mechanisms: Analysis of Primary and Secondary Carbonyl Product Formation (e.g., acetaldehyde (B116499), 2-oxobutanal) and Proposed Reaction Pathways

The reaction of (4Z)-4-hexen-3-one with ozone (ozonolysis) is another significant atmospheric sink. ebi.ac.uk The mechanism follows the Criegee pathway, which begins with the 1,3-dipolar cycloaddition of ozone to the C=C double bond to form an unstable primary ozonide (a 1,2,3-trioxolane). nih.govcopernicus.orgacs.org This primary ozonide rapidly decomposes into two fragments: a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI). nih.govcopernicus.org

For (4Z)-4-hexen-3-one, the cleavage of the primary ozonide can occur in two ways:

Pathway A: Forms acetaldehyde (CH₃CHO) and a Criegee intermediate, CH₃CH₂C(O)CHOO.

Pathway B: Forms 2-oxobutanal (CH₃CH₂C(O)CHO) and a Criegee intermediate, CH₃CHOO.

Experimental studies have identified both acetaldehyde and 2-oxobutanal as major primary products of this reaction. copernicus.orgepa.govresearchgate.net The formation yields of these carbonyls provide insight into the branching ratio of the primary ozonide decomposition. copernicus.orgresearchgate.net For instance, one study measured the molar yields of acetaldehyde and 2-oxobutanal to be 0.51 ± 0.01 and 0.56 ± 0.02, respectively, suggesting that both decomposition pathways are significant. copernicus.orgresearchgate.net The Criegee intermediates formed are highly reactive and can be collisionally stabilized or decompose unimolecularly to form secondary products, including OH radicals, which can further influence atmospheric chemistry. copernicus.org

Table 2: Molar Yields of Primary Carbonyl Products from the Ozonolysis of 4-Hexen-3-one

| Product | Molar Yield | Reference |

|---|---|---|

| Acetaldehyde | 0.51 ± 0.01 | copernicus.orgresearchgate.net |

| 2-Oxobutanal | 0.56 ± 0.02 | copernicus.orgresearchgate.net |

Tautomerization Equilibria and Keto-Enol Dynamics within the Enone System

The tautomerization of ketones to their corresponding enol forms is a fundamental concept in organic chemistry. google.comontosight.ai For (4Z)-4-Hexen-3-one, two primary enol tautomers are theoretically possible, arising from the deprotonation of the α-carbons at the C2 and C5 positions. The equilibrium between the keto and enol forms is typically catalyzed by the presence of acid or base. google.comlibretexts.org

Under normal conditions, the keto form of simple acyclic ketones is generally more stable and therefore predominates at equilibrium. libretexts.org This preference is largely attributed to the greater thermodynamic stability of the carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C). libretexts.org For (4Z)-4-Hexen-3-one, the equilibrium would lie significantly towards the keto form.

The formation of the enol tautomer involves the removal of a proton from an α-carbon and the subsequent protonation of the carbonyl oxygen. The two potential enol tautomers of (4Z)-4-Hexen-3-one are (2Z,4Z)-hexa-2,4-dien-3-ol and (1,4Z)-hexa-1,4-dien-3-ol. The relative stability and concentration of these enols at equilibrium would be influenced by factors such as substitution and conjugation.

Interactive Data Table: Theoretical Tautomers of (4Z)-4-Hexen-3-one

| Tautomer Name | Structure | Key Features |

| (4Z)-4-Hexen-3-one (Keto) | CCC(=O)/C=C\C | Parent α,β-unsaturated ketone |

| (2Z,4Z)-Hexa-2,4-dien-3-ol (Enol 1) | CC=C(O)C=CC | Conjugated diene system |

| (1,4Z)-Hexa-1,4-dien-3-ol (Enol 2) | C=CC(O)C=CCC | Cross-conjugated system |

Photochemical Reactivity and Excited State Chemistry of (4Z)-4-Hexen-3-one

The photochemical behavior of α,β-unsaturated ketones, such as (4Z)-4-Hexen-3-one, is a well-established area of organic photochemistry. Upon absorption of ultraviolet (UV) light, these molecules are promoted to an electronically excited state, which can then undergo a variety of chemical reactions. The specific pathways are dependent on the nature of the excited state (singlet or triplet) and the molecular structure.

For α,β-unsaturated ketones, the lowest energy electronic transitions are typically the n → π* and π → π* transitions. The n → π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, while the π → π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital.

Common photochemical reactions of enones include:

E/Z Isomerization: One of the most common photochemical reactions for acyclic enones is the isomerization around the carbon-carbon double bond. For (4Z)-4-Hexen-3-one, irradiation could lead to the formation of its (4E)-isomer. This process often occurs from the triplet excited state.

[2+2] Cycloadditions: Enones in their triplet excited state can react with alkenes to form cyclobutane (B1203170) rings. This can occur intermolecularly with another alkene or intramolecularly if a second double bond is present in the molecule at a suitable position.

Norrish Type I and Type II Reactions: These are characteristic photochemical reactions of ketones. The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond, leading to the formation of two radical fragments. The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen, followed by cleavage or cyclization. For (4Z)-4-Hexen-3-one, a γ-hydrogen is available on the C6 methyl group, making a Norrish Type II reaction theoretically possible.

While these are the expected photochemical pathways based on the general reactivity of α,β-unsaturated ketones, specific experimental data, such as quantum yields and detailed mechanistic studies for (4Z)-4-Hexen-3-one, are not extensively documented in the available literature. Further research would be necessary to fully elucidate the specific photochemical behavior of this compound.

Interactive Data Table: Potential Photochemical Transformations of (4Z)-4-Hexen-3-one

| Reaction Type | Product Type | Brief Description |

| E/Z Isomerization | Isomer | Conversion of the (Z)-isomer to the (E)-isomer. |

| [2+2] Cycloaddition | Cyclobutane | Dimerization with another molecule of (4Z)-4-Hexen-3-one or reaction with another alkene. |

| Norrish Type I | Radical Fragments | Cleavage of the C2-C3 or C4-C3 bond. |

| Norrish Type II | Alkene + Enol / Cyclobutanol | Intramolecular hydrogen abstraction from the C6 position. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4z 4 Hexen 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution, providing critical information on the connectivity and spatial arrangement of atoms. For (4Z)-4-Hexen-3-one, both one-dimensional and two-dimensional NMR techniques are essential for a complete structural assignment and, crucially, for confirming the stereochemistry of the double bond. tutorchase.com

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The key to confirming the cis geometry of the double bond in (4Z)-4-Hexen-3-one lies in the analysis of the spin-spin coupling constant (³J) between the two vinylic protons (H-4 and H-5).

Expected Proton Signals: The molecule has five distinct proton environments.

A triplet from the methyl protons (H-1) coupled to the adjacent methylene (B1212753) protons.

A quartet from the methylene protons (H-2) of the ethyl group, coupled to the methyl protons.

A complex multiplet for the vinylic proton at the C-4 position (H-4), coupled to the vinylic proton H-5 and the methylene protons H-2.

A multiplet for the vinylic proton at the C-5 position (H-5), coupled to the vinylic proton H-4 and the terminal methyl protons (H-6).

A doublet of doublets (or more complex multiplet) for the terminal methyl protons (H-6), coupled to the vinylic proton H-5.

Cis-Configuration Confirmation: The vicinal coupling constant (³J) between two protons on a double bond is highly dependent on their dihedral angle. For a cis configuration, this coupling constant is typically in the range of 6-15 Hz. libretexts.org In contrast, a trans configuration exhibits a larger coupling constant, generally between 11-18 Hz. libretexts.orglibretexts.org Therefore, the definitive confirmation of the (Z)-isomer is achieved by measuring a ³JH4-H5 value within the expected range for a cis relationship.

Expected ¹H NMR Data for (4Z)-4-Hexen-3-one

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constant (J, Hz) |

| H-1 (CH₃-CH₂) | ~1.0 | Triplet (t) | ³JH1-H2 ≈ 7 |

| H-2 (CH₂-CO) | ~2.5 | Quartet (q) | ³JH2-H1 ≈ 7 |

| H-4 (=CH-CO) | ~6.0-6.2 | Multiplet (m) | ³JH4-H5 ≈ 6-12 (cis) |

| H-5 (=CH-CH₃) | ~5.5-5.8 | Multiplet (m) | ³JH5-H4 ≈ 6-12 (cis) |

| H-6 (=CH-CH₃) | ~1.9 | Doublet of doublets (dd) | ³JH6-H5 ≈ 7 |

Note: The expected chemical shifts are estimates based on standard values for α,β-unsaturated ketones. Actual values may vary depending on the solvent and experimental conditions.

While ¹H NMR is key for stereochemistry, ¹³C NMR and 2D NMR experiments provide a complete picture of the carbon skeleton and proton-carbon correlations.

¹³C NMR Analysis: The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in unique chemical environments. The chemical shifts are indicative of the carbon type. libretexts.org The carbonyl carbon (C-3) is the most deshielded, appearing far downfield (170-220 ppm). The sp² hybridized vinylic carbons (C-4 and C-5) appear in the intermediate region (100-150 ppm), while the sp³ hybridized carbons of the ethyl group (C-1 and C-2) are the most shielded and appear upfield. libretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks would be expected between H-1/H-2, H-4/H-5, and H-5/H-6, confirming the connectivity along the carbon chain. longdom.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for identifying quaternary carbons (like the carbonyl carbon) and piecing together the molecular framework. Key correlations would include the one from the carbonyl carbon (C-3) to the protons on C-2 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides definitive proof of stereochemistry through-space correlations. wordpress.com For (4Z)-4-Hexen-3-one, a cross-peak between the vinylic protons H-4 and H-5 would be observed, indicating their spatial proximity on the same side of the double bond, thus unequivocally confirming the cis geometry.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of functional groups and provides a characteristic "fingerprint" of the molecule.

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. slideshare.net For (4Z)-4-Hexen-3-one, the key absorptions are:

C=O Stretch: The carbonyl group of an α,β-unsaturated ketone typically absorbs in the range of 1685-1665 cm⁻¹. libretexts.orgpressbooks.pub This is at a lower frequency than a saturated ketone (around 1715 cm⁻¹) due to the resonance between the carbonyl and the C=C double bond, which lengthens and weakens the C=O bond.

C=C Stretch: The cis-disubstituted alkene C=C bond gives rise to a stretching vibration in the region of 1660-1630 cm⁻¹. spectroscopyonline.com This band can sometimes be weak or difficult to distinguish from the C=O stretch in conjugated systems.

=C-H Stretch: The stretching of the vinylic C-H bonds is expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org

C-H Bending: A characteristic out-of-plane (oop) bending vibration for a cis-disubstituted alkene is expected around 730-665 cm⁻¹. spectroscopyonline.com

Raman spectroscopy provides complementary information and is particularly sensitive to the symmetric C=C stretching vibration, which may be weak in the IR spectrum.

Expected FTIR Absorption Bands for (4Z)-4-Hexen-3-one

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch | Vinylic C-H | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic C-H | 3000 - 2850 | Medium |

| C=O Stretch | Conjugated Ketone | 1685 - 1665 | Strong |

| C=C Stretch | cis-Alkene | 1660 - 1630 | Medium-Weak |

| =C-H Bend (oop) | cis-Alkene | 730 - 665 | Strong |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. For (4Z)-4-Hexen-3-one (molecular weight 98.14 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following features: ebi.ac.uknih.gov

Molecular Ion Peak (M⁺•): A peak at a mass-to-charge ratio (m/z) of 98, corresponding to the intact molecule with one electron removed.

Fragmentation Pattern: The molecular ion undergoes fragmentation through characteristic pathways for ketones. askfilo.com The most common fragmentation is α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. msu.edu

Loss of an ethyl radical (•C₂H₅): Cleavage between C-2 and C-3 would result in the loss of an ethyl radical (mass 29), giving a prominent acylium ion fragment at m/z 69.

Loss of a methyl radical (•CH₃): Loss of the terminal methyl group (mass 15) is also possible, leading to a fragment at m/z 83.

Loss of a propenyl radical (•CH₂CH=CH₂): Cleavage between C-3 and C-4 can result in the loss of a propenyl radical (mass 41), yielding an ethyl-carbonyl cation fragment at m/z 57.

McLafferty Rearrangement: While possible, a classic McLafferty rearrangement is less likely for this specific structure compared to other ketones. libretexts.orglibretexts.org

While mass spectrometry is excellent for determining molecular weight and connectivity, it is generally less effective than NMR for distinguishing between cis and trans stereoisomers, as they often yield very similar fragmentation patterns. nist.gov

Expected Mass Spectrometry Fragmentation for (4Z)-4-Hexen-3-one

| m/z | Proposed Fragment | Identity |

| 98 | [C₆H₁₀O]⁺• | Molecular Ion (M⁺•) |

| 83 | [M - CH₃]⁺ | Loss of a methyl radical |

| 69 | [M - C₂H₅]⁺ | Loss of an ethyl radical (α-cleavage) |

| 57 | [C₂H₅CO]⁺ | Acylium ion from cleavage of C3-C4 bond |

| 41 | [C₃H₅]⁺ | Propenyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identity Confirmation

Gas chromatography coupled with mass spectrometry (GC-MS) is an essential technique for the analysis of volatile compounds like (4Z)-4-Hexen-3-one. This method separates the compound from a mixture and provides a unique mass spectrum that serves as a molecular fingerprint, confirming its identity and assessing its purity. sigmaaldrich.comacs.orgimperial.ac.uk

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. For instance, in the analysis of essential oils or other complex mixtures, a non-polar column like DB-5ms is often employed. mdpi.com The temperature of the GC oven is programmed to increase gradually, ensuring the separation of compounds with different volatilities. shimadzu.com

Once (4Z)-4-Hexen-3-one elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons, causing it to ionize and fragment. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a characteristic mass spectrum. The molecular ion peak, corresponding to the intact molecule, and the fragmentation pattern are used to identify the compound. The National Institute of Standards and Technology (NIST) library is a common resource for comparing and confirming the mass spectra of unknown compounds. researchgate.net

The mass spectrum of the closely related isomer, (4E)-4-hexen-3-one, shows a molecular ion peak at an m/z of 98, corresponding to its molecular weight. nist.govnist.gov While specific fragmentation data for the (4Z)- isomer is not detailed in the provided results, the fragmentation pattern is expected to be similar, with key fragments arising from the cleavage of the carbon-carbon and carbon-oxygen bonds.

Table 1: GC-MS Parameters for Volatile Compound Analysis

| Parameter | Value |

| Column Type | Non-polar (e.g., DB-5ms) mdpi.com |

| Carrier Gas | Helium shimadzu.com |

| Injection Mode | Split shimadzu.com |

| Ionization Mode | Electron Ionization (EI) shimadzu.com |

| Mass Range | e.g., 30-400 amu mdpi.comshimadzu.com |

This table presents typical parameters that can be used in the GC-MS analysis of volatile compounds like (4Z)-4-Hexen-3-one.

High-Resolution Mass Spectrometry for Exact Mass Determination and Elemental Composition

For an unambiguous determination of the elemental composition of (4Z)-4-Hexen-3-one, high-resolution mass spectrometry (HRMS) is the preferred method. Unlike nominal mass measurements from standard GC-MS, HRMS provides the exact mass of a molecule with high precision, allowing for the calculation of its elemental formula.

The molecular formula for (4Z)-4-Hexen-3-one is C6H10O. nih.govepa.govontosight.ai The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, can be calculated with high accuracy. Public databases like PubChem list the exact mass of (4Z)-4-Hexen-3-one as 98.073164938 Da. nih.gov This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Techniques such as Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) can be used for real-time monitoring and identification of volatile organic compounds based on their exact mass. In such analyses, (4Z)-4-Hexen-3-one (C6H10O) would be detected as its protonated molecule, [C6H10O+H]+, at an m/z of approximately 99. acs.org

Table 2: Molecular Properties of (4Z)-4-Hexen-3-one

| Property | Value | Source |

| Molecular Formula | C6H10O | nih.govepa.govebi.ac.uk |

| Molecular Weight | 98.14 g/mol | nih.govepa.govontosight.ai |

| Monoisotopic Mass | 98.07316 Da | ebi.ac.uk |

| Exact Mass | 98.073164938 Da | nih.gov |

This table summarizes the key molecular properties of (4Z)-4-Hexen-3-one derived from spectroscopic data and computational chemistry.

Computational Chemistry and Theoretical Studies of 4z 4 Hexen 3 One

Molecular Dynamics Simulations for Conformational Space and Flexibility Analysis

While quantum chemical calculations provide detailed information about specific points on the potential energy surface, molecular dynamics (MD) simulations offer a way to explore the conformational space and flexibility of (4Z)-4-Hexen-3-one over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, treating them as classical particles moving on a potential energy surface typically described by a force field.

Key applications of MD simulations for (4Z)-4-Hexen-3-one include:

Conformational Sampling: MD simulations can sample a wide range of conformations by simulating the molecule's motion at a given temperature. This allows for the identification of the most populated conformational states and the pathways for interconversion between them.

Flexibility Analysis: By analyzing the atomic fluctuations during an MD trajectory, one can identify the most flexible regions of the molecule. For (4Z)-4-Hexen-3-one, this would likely involve rotations around the single bonds in the carbon chain.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational preferences and dynamics of (4Z)-4-Hexen-3-one.

Application of Transition State Theory (TST) in Reaction Mechanism Elucidation

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. numberanalytics.comwikipedia.org It is based on the concept of a transition state, which is the highest energy point along the reaction coordinate that separates reactants from products. numberanalytics.com The theory assumes a quasi-equilibrium between the reactants and the activated complexes at the transition state. wikipedia.org

In the context of (4Z)-4-Hexen-3-one, TST can be applied to elucidate reaction mechanisms. For instance, in isomerization reactions or reactions involving the carbonyl group or the carbon-carbon double bond, computational methods can be used to locate the transition state structure. Once the transition state is identified, TST can be used to calculate the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate. wikipedia.org The phenomenological free energy of activation for a reaction can be computed from the measured rate constant by transition state theory. nih.gov

Predictive Modeling of Spectroscopic Signatures and Chemical Reactivity

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic signatures of (4Z)-4-Hexen-3-one. By calculating properties such as vibrational frequencies, electronic transitions, and NMR chemical shifts, researchers can generate theoretical spectra that can be compared with experimental data. This comparison helps in the structural assignment and characterization of the molecule.

Furthermore, computational models can predict the chemical reactivity of (4Z)-4-Hexen-3-one. By analyzing the electronic structure, one can identify sites that are susceptible to nucleophilic or electrophilic attack. For example, the distribution of electron density and the energies of the frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) provide insights into the molecule's reactivity. The carbonyl carbon is an electrophilic site, while the oxygen atom and the carbon-carbon double bond can act as nucleophilic sites.

Catalytic Systems for Transformations Involving 4z 4 Hexen 3 One

Heterogeneous Catalysis in Stereoselective Functionalizations and Dehydrations

Heterogeneous catalysts are instrumental in the synthesis of 4-hexen-3-one (B1236432), primarily through the dehydration of 4-hydroxy-3-hexanone. These solid-phase catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability.

A key process is the catalytic dehydration of 4-hydroxy-3-hexanone to yield 4-hexen-3-one. Research has identified mixed metal oxide catalysts as particularly effective for this transformation. google.com Catalysts such as WO₃/ZrO₂-SiO₂ and MoO₃/ZrO₂-SiO₂ have been developed to address issues of low catalyst activity and high reaction temperatures found in earlier methods. google.compatsnap.com These catalysts operate under specific temperature and space velocity conditions to achieve high conversion and selectivity. google.com For instance, using a mesoporous composite oxide catalyst at 300 °C, a 99.1% conversion of 4-hydroxy-3-hexanone was achieved with a 96.5% selectivity for 4-hexen-3-one. google.com

Another heterogeneous catalytic method for producing 4-hexen-3-one involves the hydrogenation of 2-hexen-5-yn-4-one. This transformation is accomplished using a Palladium-Calcium Carbonate (Pd-CaCO₃) catalyst in methanol (B129727). chemicalbook.com

Table 1: Heterogeneous Catalytic Systems for 4-Hexen-3-one Synthesis

| Catalyst | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ | 4-Hydroxy-3-hexanone | 4-Hexen-3-one | High conversion (99.1%) and selectivity (96.5%) at 300°C. Solves problems of low activity and high reaction temperatures. | google.com |

| Pd-CaCO₃ | 2-Hexen-5-yn-4-one | 4-Hexen-3-one | Effective for the hydrogenation of the alkyne group to form the alkene. | chemicalbook.com |

Homogeneous Catalysis for Controlled Stereoselective Transformations

Homogeneous catalysts, which exist in the same phase as the reactants, are also employed in the synthesis of 4-hexen-3-one. These systems can offer high levels of control and selectivity.

One documented method involves the reaction of 2-butanone (B6335102) with acetaldehyde (B116499) in the presence of a zinc complex catalyst. google.com This process yields a mixture containing 4-hexen-3-one and 3-methyl-3-penten-2-one. The zinc complex catalyst, which can be zinc acetate, is recoverable from the product mixture and can be reused in subsequent reactions. google.com

Additionally, the hydration of 4-hexen-2-yne using aqueous sulfuric acid (H₂SO₄) and mercuric sulfate (B86663) (HgSO₄) serves as another route to synthesize 4-hexen-3-one. chemicalbook.com This classic reaction proceeds via a homogeneous catalytic pathway.

Table 2: Homogeneous Catalytic Systems for 4-Hexen-3-one Synthesis

| Catalyst System | Reactants | Product(s) | Key Features | Reference |

|---|---|---|---|---|

| Zinc complex (e.g., zinc acetate) | 2-Butanone, Acetaldehyde | 4-Hexen-3-one, 3-Methyl-3-penten-2-one | Catalyst is recoverable and reusable. | google.com |

| Aqueous H₂SO₄/HgSO₄ | 4-Hexen-2-yne | 4-Hexen-3-one | Standard hydration of an alkyne. | chemicalbook.com |

Organocatalysis in Conjugate Additions and Enantioselective Reactions with (4Z)-4-Hexen-3-one

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a powerful strategy for the enantioselective functionalization of α,β-unsaturated ketones like (4Z)-4-Hexen-3-one. These reactions are pivotal for creating chiral molecules with high stereocontrol.

While specific studies focusing exclusively on (4Z)-4-Hexen-3-one are not prevalent, the general methodologies developed for enones are directly applicable. A prominent application is the enantioselective conjugate addition (or 1,4-addition) of various nucleophiles. rug.nl For instance, cinchona alkaloid-derived thiourea (B124793) organocatalysts have been successfully used for the conjugate addition of nucleophilic enol species to enones, resulting in good yields and high enantioselectivities under mild conditions. nih.gov

Another well-established organocatalytic method is iminium catalysis. This approach has been used for the enantioselective 1,4-addition of electron-rich benzenes (like anilines) to α,β-unsaturated aldehydes, a reaction class closely related to enones. organic-chemistry.orgcapes.gov.br Catalysts such as imidazolidinones mediate these additions, enabling the construction of benzylic stereocenters with high enantiocontrol. organic-chemistry.orgcapes.gov.br The principles of these reactions can be extended to (4Z)-4-Hexen-3-one as the electrophilic substrate to generate a variety of chiral adducts.

Table 3: Potential Organocatalytic Reactions for (4Z)-4-Hexen-3-one

| Catalyst Type | Reaction Type | Potential Nucleophiles | Expected Outcome | General Reference |

|---|---|---|---|---|

| Cinchona alkaloid-derived thiourea | Conjugate Addition | Nucleophilic enol species | Chiral γ-dicarbonyl compounds | nih.gov |

| Imidazolidinone (Iminium catalysis) | Conjugate Addition | Electron-rich benzenes (e.g., anilines) | Chiral β-aryl ketones | organic-chemistry.orgcapes.gov.br |

| Chiral Primary Amines (Iminium catalysis) | Conjugate Addition | Alkenes | Enantioselective vinylation adducts | lookchem.com |

Biocatalysis and Enzymatic Transformations in Chemical Synthesis

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations, offering exceptional specificity (chemo-, regio-, and enantioselectivity) under mild, environmentally friendly conditions. mt.comnih.gov These attributes make biocatalysis a highly attractive approach for the synthesis and modification of fine chemicals like (4Z)-4-Hexen-3-one.

The application of biocatalysis to (4Z)-4-Hexen-3-one can be envisioned through several key enzymatic reaction types that are well-established for similar substrates. mt.com For example, ene-reductases are known to catalyze the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated ketones, which would convert (4Z)-4-Hexen-3-one into the corresponding chiral saturated ketone, (R)- or (S)-3-hexanone. Ketoreductases could subsequently reduce the carbonyl group to a hydroxyl group, yielding a chiral alcohol.

Furthermore, hydratases are enzymes that add water across a double bond. nih.gov An engineered hydratase could potentially catalyze the asymmetric hydration of the double bond in (4Z)-4-Hexen-3-one to produce a chiral hydroxyketone, a valuable building block in organic synthesis. nih.gov The development of enzyme cascades, where multiple enzymatic steps are combined in a one-pot reaction, could further enhance the synthetic utility, allowing for multi-step transformations to be performed efficiently. mdpi.com While direct examples involving (4Z)-4-Hexen-3-one are emerging, the broad substrate tolerance of many enzyme classes suggests significant potential for its use in biocatalytic processes. europa.eu

Derivatization and Functionalization Strategies of 4z 4 Hexen 3 One

Chemical Modification at the Carbonyl Group

The carbonyl group in (4Z)-4-hexen-3-one is a primary site for nucleophilic attack. Reactions at this position can lead to a reduction of the ketone to an alcohol or an expansion of the carbon skeleton through the addition of organometallic reagents.

The reduction of the carbonyl group in α,β-unsaturated ketones can be selectively achieved to produce the corresponding allylic alcohol. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. masterorganicchemistry.comlibretexts.orgpressbooks.pub For (4Z)-4-hexen-3-one, reduction with these hydrides yields (4Z)-4-hexen-3-ol. chegg.comchemsynthesis.com The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org

The general transformation is as follows: (4Z)-4-Hexen-3-one + [H⁻] → (4Z)-4-hexen-3-ol

This reduction is a key step as the resulting (4Z)-4-hexen-3-ol is also a versatile intermediate. Subsequent transformations of this allylic alcohol can include:

Oxidation: The secondary allylic alcohol can be oxidized back to the parent enone using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).

Esterification: The hydroxyl group can be esterified with acyl chlorides or carboxylic anhydrides to form the corresponding esters.

Substitution: Under acidic conditions or via activation of the hydroxyl group (e.g., conversion to a tosylate), the alcohol can undergo nucleophilic substitution reactions.

Table 1: Common Reducing Agents for Carbonyl Group Reduction

| Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol, 0°C to room temp. | Highly selective for aldehydes and ketones over esters and amides. masterorganicchemistry.com Generally reduces the carbonyl without affecting the C=C double bond (1,2-reduction). |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup. | A much stronger reducing agent than NaBH₄. Can reduce esters, carboxylic acids, and amides in addition to aldehydes and ketones. libretexts.org Less chemoselective, may sometimes lead to reduction of the C=C bond as well. |

| Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous toluene (B28343) or hexane, low temperature (e.g., -78°C). | Can be used for the selective reduction of enones to allylic alcohols. |

The carbon skeleton of (4Z)-4-hexen-3-one can be expanded by reacting the carbonyl group with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). libretexts.org These strong nucleophiles typically favor 1,2-addition to the carbonyl carbon over 1,4-conjugate addition, especially with less sterically hindered enones. pressbooks.pubyoutube.com This reaction pathway leads to the formation of tertiary allylic alcohols. mnstate.edumasterorganicchemistry.com

For example, the reaction of (4Z)-4-hexen-3-one with methylmagnesium bromide (CH₃MgBr) would yield 3-methyl-(4Z)-hex-4-en-3-ol. The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during aqueous workup. pressbooks.pubmasterorganicchemistry.com

This strategy is a powerful tool for introducing new alkyl, aryl, or vinyl groups at the former carbonyl position, leading to more complex molecular architectures. The choice between 1,2- and 1,4-addition is influenced by factors such as the nature of the organometallic reagent, the substrate, and the reaction conditions. "Hard" nucleophiles like organolithium and Grignard reagents predominantly give 1,2-addition products, while "soft" nucleophiles like organocuprates (Gilman reagents) favor 1,4-addition. libretexts.orgmasterorganicchemistry.com

Reactions at the Alkene Moiety

The carbon-carbon double bond in (4Z)-4-hexen-3-one is activated by the adjacent carbonyl group, making it susceptible to a range of addition reactions, including hydrogenation and halogenation.

The C=C double bond of α,β-unsaturated ketones can be selectively reduced to the corresponding saturated ketone, leaving the carbonyl group intact. This transformation, known as conjugate hydrogenation or 1,4-reduction, is typically achieved using catalytic hydrogenation. organic-chemistry.org Various catalyst systems have been developed for this purpose, offering high chemoselectivity for the alkene moiety. google.comorganic-chemistry.orgresearchgate.net

For (4Z)-4-hexen-3-one, stereoselective hydrogenation of the double bond would yield hexan-3-one. The stereochemistry of the starting (4Z)-isomer does not influence the final achiral product. However, in substituted enones, the choice of catalyst can be crucial for achieving high diastereoselectivity or enantioselectivity. mdpi.com

Table 2: Catalyst Systems for Selective Hydrogenation of Enone C=C Bonds

| Catalyst System | Hydrogen Source | Typical Substrates | Selectivity Notes |

|---|---|---|---|

| Pd/C with catalyst poison (e.g., diphenylsulfide) | H₂ gas | Various α,β-unsaturated ketones | The poison deactivates the catalyst towards carbonyl reduction, favoring C=C bond hydrogenation. organic-chemistry.org |

| Ni-containing catalysts (e.g., Ni₂B) | H₂ gas | α,β-Unsaturated ketones | Can provide high selectivity for the C=C bond, even in the presence of other reducible groups. google.comresearchgate.net |

| [Ir(cod)Cl]₂ / dppp (B1165662) / Cs₂CO₃ | 2-Propanol (Transfer Hydrogenation) | α,β-Unsaturated carbonyl compounds | Achieves selective reduction of the C=C bond under transfer hydrogenation conditions. organic-chemistry.org |

| Chiral Rh or Ir complexes (e.g., with PHOX ligands) | H₂ gas | Prochiral α,β-unsaturated ketones | Used for asymmetric hydrogenation to produce chiral saturated ketones with high enantiomeric excess. mdpi.comlibretexts.org |

The addition of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) to (4Z)-4-hexen-3-one can proceed via different pathways, leading to products with distinct regiochemistry.

Halogenation: The reaction of α,β-unsaturated ketones with halogenating agents can result in substitution at the α-carbon or addition to the β-carbon.

α'-Halogenation: Under certain conditions, halogenation can occur at the α'-position (C-2). For instance, α'-bromination of enones can be achieved electrochemically or using reagents like N-bromosuccinimide (NBS) with a catalyst. organic-chemistry.orgchemistryscore.commasterorganicchemistry.comlibretexts.org

β-Halogenation: Alternatively, direct halogenation at the β-carbon (C-4) can be accomplished. For example, the synthesis of (4Z)-4-bromo-4-hexen-3-one is known, indicating a substitution of the vinylic hydrogen with bromine. mnstate.eduresearchgate.net This can be achieved through methods like the reaction with boron trihalides (BX₃) which act as a halide source for conjugate addition. researchgate.net Another route involves the hydrohalogenation of corresponding ynone precursors. researchgate.netrsc.org

Hydrohalogenation: The addition of hydrogen halides (HX) to α,β-unsaturated ketones typically follows Markovnikov's rule in reverse due to the electron-withdrawing effect of the carbonyl group. The proton adds to the α-carbon, and the halide adds to the β-carbon, yielding a β-halo ketone. researchgate.net For (4Z)-4-hexen-3-one, this would result in the formation of 4-halo-hexan-3-one. The regioselectivity can often be controlled by the reaction conditions. masterorganicchemistry.comgoogle.com

Nucleophilic Attack at the β-Carbon and Michael Additions

Due to the conjugation with the carbonyl group, the β-carbon of (4Z)-4-hexen-3-one is electrophilic and serves as a site for nucleophilic attack. This type of reaction is known as a conjugate addition or Michael addition. masterorganicchemistry.comwikipedia.org It is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. tandfonline.com A wide variety of "soft" nucleophiles preferentially undergo 1,4-addition rather than 1,2-addition to the carbonyl group. libretexts.org

The general mechanism involves the attack of the nucleophile on the β-carbon, which pushes the π-electrons of the double bond to form an enolate intermediate. This enolate is then protonated during workup to yield the final 1,4-adduct. wikipedia.org

Table 3: Examples of Michael Donors for Conjugate Addition to (4Z)-4-Hexen-3-one

| Nucleophile (Michael Donor) | Reagent Class | Expected Product Structure |

|---|---|---|

| Dialkylcuprates (e.g., (CH₃)₂CuLi) | Gilman Reagents | 3-Alkyl-hexan-3-one |

| Enolates (from malonic esters, β-ketoesters) | Carbon Nucleophiles | 1,5-Dicarbonyl compounds |

| Amines (e.g., RNH₂) | Aza-Michael Nucleophiles | 3-Amino-hexan-3-one |

| Thiols (e.g., RSH) | Thia-Michael Nucleophiles | 3-(Alkylthio)-hexan-3-one |

| Enamines | Carbon Nucleophiles | 1,5-Dicarbonyl compounds (after hydrolysis) |

| Cyanide (e.g., HCN, TMSCN) | Carbon Nucleophiles | 4-Oxo-hexanenitrile |

Gilman Reagents: Organocuprates, known as Gilman reagents (R₂CuLi), are particularly effective for the 1,4-addition of alkyl or aryl groups to α,β-unsaturated ketones. chemistryscore.comchemistrysteps.commasterorganicchemistry.comwikipedia.org They exhibit high selectivity for conjugate addition, in contrast to the 1,2-addition typically observed with Grignard or organolithium reagents. youtube.com

Enamines: Enamines, formed from the reaction of a ketone or aldehyde with a secondary amine, are excellent carbon nucleophiles for Michael additions. libretexts.orgmasterorganicchemistry.com Their reaction with (4Z)-4-hexen-3-one would form a new carbon-carbon bond at the β-position, leading to a 1,5-dicarbonyl compound after hydrolysis of the iminium intermediate. libretexts.org

Aza- and Thia-Michael Additions: Nitrogen (from amines) and sulfur (from thiols) nucleophiles also readily add to the β-carbon in reactions known as aza-Michael and thia-Michael additions, respectively. masterorganicchemistry.com These reactions are crucial for synthesizing β-amino and β-thio ketones.

Environmental Atmospheric Chemistry of 4 Hexen 3 One Isomers

Atmospheric Lifetime and Identification of Degradation Products

The atmospheric lifetime of a VOC is a key determinant of its environmental impact, indicating how long it persists in the atmosphere and its potential for long-range transport. The primary removal mechanism for most VOCs during the daytime is reaction with the hydroxyl (OH) radical.

A kinetic study by Blanco et al. (2012) determined the rate coefficient for the reaction of OH radicals with 4-hexen-3-one (B1236432) (isomer not specified, but representative of the compound class) at 298 K to be (9.04 ± 2.12) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.orgnih.gov Based on this rate coefficient, the tropospheric lifetime (τ) of 4-hexen-3-one with respect to reaction with OH radicals can be estimated. Assuming a typical global average OH radical concentration of 1 × 10⁶ molecules cm⁻³, the lifetime is calculated to be approximately 3 hours. copernicus.orgnih.gov This short lifetime indicates that 4-hexen-3-one is rapidly removed from the atmosphere close to its emission sources and will primarily contribute to local and regional air quality issues.

While specific degradation products for (4Z)-4-hexen-3-one have not been detailed in the literature, the degradation mechanism is expected to proceed via OH radical addition to the C=C double bond. copernicus.org Based on studies of other unsaturated carbonyls, this pathway would lead to the formation of smaller, oxygenated products. For instance, the oxidation of other unsaturated ketones has been shown to produce smaller aldehydes and ketones, such as acetaldehyde (B116499), acetone, and methyl glyoxal, as well as peroxyacetyl nitrate (B79036) (PAN). copernicus.orgresearchgate.netucr.edu The degradation of 4-hexen-3-one is thus likely to yield a mixture of carbonyl compounds and other oxygenated fragments.

Contribution to Secondary Organic Aerosol (SOA) Formation and Air Quality

Secondary organic aerosols (SOA) are formed in the atmosphere when the oxidation products of VOCs have low enough volatility to condense and form particulate matter. nih.gov SOA constitutes a significant fraction of atmospheric fine particles (PM2.5), which have well-documented adverse effects on human health and climate.

The potential for a VOC to form SOA depends on the molecular structure and volatility of its oxidation products. nih.gov While there are no specific SOA yield data available for (4Z)-4-hexen-3-one, studies on structurally related compounds, such as other green leaf volatiles (GLVs), provide insights. For example, the ozonolysis of cis-3-hexen-1-ol (B126655) and cis-3-hexenylacetate has been shown to produce SOA with yields of 9.5% and 8.6%, respectively. The addition of oxygen-containing functional groups, like the ketone group in 4-hexen-3-one, can reduce the vapor pressure of oxidation products, thereby promoting partitioning to the particle phase. nih.gov Therefore, it is plausible that the atmospheric oxidation of (4Z)-4-hexen-3-one contributes to SOA formation, but further experimental studies are needed to quantify its specific yield and impact on air quality.

Interactions with Key Atmospheric Oxidants and Radical Species

The atmospheric degradation of (4Z)-4-hexen-3-one is initiated by reactions with several key oxidants. The reactivity towards these species determines the compound's atmospheric lifetime and the chemical pathways its degradation products will follow.

Hydroxyl Radical (OH): As discussed, the reaction with the OH radical is the dominant daytime loss process. The high rate coefficient of (9.04 ± 2.12) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for 4-hexen-3-one is comparable to or faster than that of many other reactive VOCs, highlighting its rapid processing in the sunlit atmosphere. copernicus.orgnih.gov This reactivity is primarily due to the electrophilic addition of the OH radical to the electron-rich C=C double bond. copernicus.org

Nitrate Radical (NO₃): During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) can become a significant oxidant, particularly in NOx-polluted environments. nih.govresearchgate.net While no direct experimental data exists for the reaction of 4-hexen-3-one with NO₃, rate constants for other unsaturated ketones have been measured. For example, the rate constant for the reaction of NO₃ with methyl vinyl ketone is relatively slow, but for larger unsaturated ketones like 3-methyl-2-butenal, it is significantly faster. researchgate.net The presence of the carbonyl group tends to deactivate the double bond towards electrophilic addition by NO₃, but the reaction can still be a relevant nighttime sink. researchgate.net

Ozone (O₃): Ozonolysis can be a significant degradation pathway for unsaturated compounds. rsc.org The rate constant for the reaction of 3-penten-2-one, a structurally similar α,β-unsaturated ketone, with ozone is (31 ± 7) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. rsc.org Using this as a proxy, the atmospheric lifetime of 4-hexen-3-one with respect to ozone (at a typical concentration of 7 × 10¹¹ molecules cm⁻³) would be on the order of days, suggesting this is a minor loss process compared to the OH reaction.

Chlorine Atoms (Cl): In marine or coastal areas, chlorine atoms can be an important oxidant. The study by Blanco et al. (2012) determined the rate coefficient for the reaction of Cl atoms with 4-hexen-3-one to be (3.00 ± 0.58) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, which is extremely fast. copernicus.orgnih.gov In regions with significant Cl atom concentrations, this reaction could be a competitive sink for 4-hexen-3-one.

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Typical Atmospheric Concentration (molecules cm⁻³) | Estimated Lifetime | Reference |

|---|---|---|---|---|

| OH Radical | (9.04 ± 2.12) × 10⁻¹¹ | 1 × 10⁶ | ~3 hours | copernicus.org, nih.gov |

| Cl Atom | (3.00 ± 0.58) × 10⁻¹⁰ | 1 × 10⁴ (Marine Boundary Layer) | ~93 hours | copernicus.org, nih.gov |

| Ozone (O₃) | ~3.1 × 10⁻¹⁷ (Estimate) | 7 × 10¹¹ | ~1.5 days | rsc.org |

| Nitrate Radical (NO₃) | No data available | 5 × 10⁸ (Nighttime) | - | - |

Photochemical Smog Formation Potential and Environmental Impact

Photochemical smog, characterized by high concentrations of ground-level ozone, is a major air quality concern in many urban areas. It is formed through complex photochemical reactions involving VOCs and nitrogen oxides (NOx) in the presence of sunlight. sdu.edu.cn The contribution of a specific VOC to ozone formation is often quantified by its Photochemical Ozone Creation Potential (POCP). researchgate.netresearchgate.net

There is no experimentally or theoretically determined POCP value for (4Z)-4-hexen-3-one in the literature. However, a qualitative assessment of its potential can be made. The POCP of a VOC is strongly linked to its reactivity with the OH radical, as this is the rate-determining step in the photochemical oxidation chain that produces the peroxy radicals (RO₂) necessary for ozone formation. sdu.edu.cnresearchgate.net

Given the very high rate constant for the reaction of 4-hexen-3-one with OH radicals, it is expected to have a significant potential to contribute to photochemical ozone production. copernicus.orgnih.gov Carbonyl compounds, in general, are recognized as important precursors for photochemical ozone. nih.gov The rapid degradation of 4-hexen-3-one will efficiently produce peroxy radicals in the vicinity of its emission sources, fueling local and regional ozone formation, particularly in VOC-limited environments. sdu.edu.cn Its short atmospheric lifetime ensures that this impact is concentrated near source regions, contributing to episodes of poor air quality.

Role in Biosynthesis and Chemical Ecology

Biogenetic Pathways and Natural Occurrence as Plant and Human Metabolites

The primary biogenetic route for (Z)-4-Hexen-3-one in the biosphere is the lipoxygenase (LOX) pathway, a crucial metabolic cascade in plants initiated in response to tissue damage or developmental cues. This pathway is responsible for generating a wide array of C6-volatiles, often referred to as green leaf volatiles (GLVs), which include aldehydes, alcohols, and ketones.

In Plants: The biosynthesis begins with polyunsaturated fatty acids, predominantly linolenic acid and linoleic acid, which are released from cell membranes. The enzyme lipoxygenase (LOX) catalyzes the dioxygenation of these fatty acids, forming hydroperoxide intermediates such as 13-hydroperoxy-linolenic acid. Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves these intermediates into smaller, volatile fragments.

The principal product of this cleavage is often (Z)-3-hexenal. (Z)-4-Hexen-3-one is considered a secondary or minor product within this pathway, potentially arising from the isomerization or further enzymatic modification of other C6-precursors. Its presence is well-documented in a variety of fruits and vegetables, where it contributes to the complex aroma profile. For instance, it has been identified as a volatile component in tomatoes (Solanum lycopersicum), where its formation is linked to the ripening process and the activity of the LOX pathway. It is also found in kiwifruit (Actinidia deliciosa), contributing to its characteristic green and fruity notes.

In Humans: (Z)-4-Hexen-3-one has been detected at trace levels as a human metabolite. Its presence is not typically due to a dedicated biosynthetic pathway but is rather thought to be a byproduct of endogenous lipid peroxidation, a process chemically analogous to the plant LOX pathway. Oxidative stress can lead to the non-enzymatic breakdown of polyunsaturated fatty acids in human cell membranes, generating a variety of volatile carbonyl compounds, including (Z)-4-Hexen-3-one. It has been identified in human breath, suggesting it can serve as a biomarker for oxidative processes. Additionally, it may be absorbed from dietary sources rich in this compound and subsequently appear as a metabolite.

Table 9.1: Natural Occurrence and Biogenetic Precursors of (Z)-4-Hexen-3-one

| Natural Source (Species) | Context / Part | Key Precursor(s) |

|---|---|---|

| Tomato (Solanum lycopersicum) | Fruit (especially during ripening) | Linolenic acid, Linoleic acid |

| Kiwifruit (Actinidia deliciosa) | Fruit pulp | Linolenic acid |

| Human (Homo sapiens) | Breath, Bodily Fluids | Polyunsaturated fatty acids (via lipid peroxidation) |

| Various Herbs and Vegetables | Leaves, Stems | Linolenic acid, Linoleic acid |

Metabolic Transformations in Biological Systems and Chemical Fate

Once formed or ingested, (Z)-4-Hexen-3-one is subject to various metabolic transformations aimed at detoxification and elimination. As a ketone containing an isolated double bond, it can undergo several key enzymatic reactions.

Reduction of the Carbonyl Group: The ketone functional group at the C-3 position is a primary target for metabolism. It can be enzymatically reduced by carbonyl reductases or alcohol dehydrogenases (ADHs) to form the corresponding secondary alcohol, (Z)-4-hexen-3-ol . This transformation converts the ketone into a less reactive alcohol, which can be more easily conjugated and excreted.

Reduction of the Carbon-Carbon Double Bond: The double bond between C-4 and C-5 can be saturated through enzymatic reduction. This process would yield the saturated ketone, 3-hexanone . Saturation of the double bond is a common detoxification step for unsaturated carbonyls, as it removes a potential site of reactivity.

Isomerization and Conjugation: (Z)-4-Hexen-3-one is a β,γ-unsaturated ketone. In biological systems, it can potentially isomerize to its more reactive α,β-unsaturated isomer, 3-hexen-2-one . This conjugated isomer is a classic Michael acceptor and is highly susceptible to nucleophilic attack by cellular thiols, most notably glutathione (B108866) (GSH) . This conjugation, catalyzed by glutathione S-transferases (GSTs), is a major detoxification pathway for electrophilic compounds, leading to the formation of a water-soluble adduct that can be further processed and eliminated from the body.

The chemical fate of (Z)-4-Hexen-3-one in a non-biological context (e.g., in food or the atmosphere) is governed by its volatility and chemical reactivity. It can participate in Maillard reactions with amino acids during food processing or undergo oxidation.

Table 9.2: Metabolic Transformations of (Z)-4-Hexen-3-one

| Metabolic Process | Enzyme Class (if known) | Resulting Product(s) | Biological Significance |

|---|---|---|---|

| Carbonyl Reduction | Carbonyl Reductases, Alcohol Dehydrogenases | (Z)-4-Hexen-3-ol | Detoxification; formation of a less reactive alcohol metabolite. |

| Double Bond Saturation | Reductases | 3-Hexanone | Detoxification; removal of the unsaturation site. |

| Isomerization & Conjugation | Isomerases, Glutathione S-Transferases (GSTs) | Glutathione adduct (following isomerization) | Major detoxification pathway for reactive electrophiles, increasing water solubility for excretion. |

Contribution to Specific Flavor and Aroma Profiles in Natural Products from a Chemical Perspective

From a chemical perspective, the contribution of (Z)-4-Hexen-3-one to flavor and aroma is dictated by its molecular structure: a six-carbon chain featuring a ketone group and a Z-configured double bond. This structure results in moderate volatility, allowing the molecule to be released from a food matrix and travel through the air to reach olfactory receptors in the nasal cavity.

The sensory profile of (Z)-4-Hexen-3-one is generally described as green, fruity, and herbaceous , with some reports noting a slightly pungent or plastic-like nuance. Its specific contribution is highly context-dependent and relies on its concentration relative to other volatile compounds.

In Kiwifruit: The aroma of kiwifruit is a complex blend of esters, aldehydes, and ketones. (Z)-4-Hexen-3-one contributes to the background "green" character that balances the sweeter, fruitier notes from esters like ethyl butanoate.

Table 9.3: Sensory Contribution of (Z)-4-Hexen-3-one in Natural Products

| Natural Product | Associated Aroma/Flavor Descriptor(s) | Context of Contribution |

|---|---|---|

| Tomato (Solanum lycopersicum) | Green, fruity, herbaceous, slightly pungent | Complements other C6-volatiles to create a complex, "vine-ripened" aroma. |

| Kiwifruit (Actinidia deliciosa) | Green, fruity | Provides a background green note that balances the dominant fruity esters. |

| Processed Fruit Juices | Cooked green, fruity | Can be formed during processing and contributes to the overall flavor profile, distinguishing it from fresh juice. |

Advanced Analytical Methodologies for Quantitative and Qualitative Research on 4z 4 Hexen 3 One

Advanced Chromatographic Techniques

Chromatography, a cornerstone of separation science, offers powerful tools for the analysis of (4Z)-4-Hexen-3-one. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, each with specific advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying compounds in a mixture. ksu.edu.sahumanjournals.comfau.de For a semi-volatile and relatively polar compound like (4Z)-4-Hexen-3-one, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Typical HPLC Parameters for (4Z)-4-Hexen-3-one Analysis:

| Parameter | Specification | Purpose |

| Column | C18 (octadecylsilyl) | Provides a nonpolar stationary phase for effective separation of moderately polar analytes. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | The gradient elution, where the solvent composition is changed over time, allows for the separation of compounds with a range of polarities. |